1-[2-[(4-Chlorophenyl)thio]-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester
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Overview
Description
1-[2-[(4-chlorophenyl)thio]-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester is a member of piperidines and a carboxylic acid.
Scientific Research Applications
Synthesis and Chemical Analysis
- This compound is involved in the synthesis of tritium-labeled substances like (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid. These labeled compounds are useful in determining the efficacy of potential GABA transporter substances in vitro (Schirrmacher et al., 2000).
Potential in Cancer Research
- Derivatives of piperidine-4-carboxylic acid ethyl ester have been synthesized and evaluated as potential anticancer agents. This includes propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole which showed promise in preliminary studies (Rehman et al., 2018).
Structural and Spectroscopic Studies
- The compound has been subject to structural and spectroscopic studies. This includes the characterization of molecules like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, where X-ray diffraction techniques and NMR spectroscopy were utilized (Şahin et al., 2014).
Biocatalysis and Green Chemistry
- It's also relevant in biocatalysis and green chemistry, as seen in the development of enzymatic processes for preparing related chiral intermediates for pharmaceuticals like Ticagrelor (Guo et al., 2017).
Antibacterial Potential
- Some derivatives have been synthesized and screened for antibacterial activity. This includes acetamide derivatives bearing azinane and 1,3,4-oxadiazole nuclei, which showed moderate inhibitory effects on bacterial strains (Iqbal et al., 2017).
properties
Product Name |
1-[2-[(4-Chlorophenyl)thio]-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester |
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Molecular Formula |
C17H22ClNO3S |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
ethyl 1-[2-(4-chlorophenyl)sulfanylpropanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H22ClNO3S/c1-3-22-17(21)13-8-10-19(11-9-13)16(20)12(2)23-15-6-4-14(18)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3 |
InChI Key |
WEIFSHCLPPCJAG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)SC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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